2-Nitro-9,9-diphenyl-9H-fluorene
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Overview
Description
2-Nitro-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H17NO2. It is a derivative of fluorene, featuring a nitro group (-NO2) at the 2-position and two phenyl groups at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-9,9-diphenyl-9H-fluorene typically involves the nitration of 9,9-diphenyl-9H-fluorene. This process requires the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature and pressure control systems to optimize yield and purity. The process also includes purification steps such as recrystallization or column chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 2-nitro-9,9-diphenyl-9H-fluorenone.
Reduction: Formation of 2-amino-9,9-diphenyl-9H-fluorene.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-9,9-diphenyl-9H-fluorene has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 2-Nitro-9,9-diphenyl-9H-fluorene exerts its effects depends on its specific application. For example, in antimicrobial activity, the nitro group may play a crucial role in disrupting bacterial cell walls. In anticancer applications, the compound may interact with specific molecular targets within cancer cells, leading to cell death.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with bacterial cell wall components.
Anticancer Activity: Inhibition of specific enzymes or pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
2-Nitro-9,9-diphenyl-9H-fluorene is unique due to its specific structural features and reactivity. Similar compounds include:
9,9-Dihexyl-9H-fluorene: A derivative with alkyl groups instead of phenyl groups.
2-Nitrofluorene: A simpler nitro-substituted fluorene without additional phenyl groups.
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Properties
IUPAC Name |
2-nitro-9,9-diphenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSVUGQIMWWJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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